molecular formula C15H17FN4O4S B6538375 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021265-90-6

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538375
CAS No.: 1021265-90-6
M. Wt: 368.4 g/mol
InChI Key: JMLIGMVPVGDDMA-UHFFFAOYSA-N
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Description

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, a methanesulfonyl group, and a piperidine ring

Mechanism of Action

The mechanism of action of such a compound would depend on its intended use. Many compounds with similar structures have been studied for their potential as pharmaceuticals, where their mechanism of action would involve interacting with biological targets in the body .

Future Directions

The study and development of new compounds with 1,3,4-oxadiazole rings is a vibrant field of research, often driven by the search for new pharmaceuticals. Future research could explore the biological activity of this compound and others like it .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the formation of the oxadiazole ring. One common approach is the reaction of 4-fluorobenzohydrazide with carbon disulfide and ammonia to form the corresponding oxadiazole derivative. Subsequent reactions with methanesulfonyl chloride and piperidine-4-carboxylic acid lead to the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow reactors and advanced purification techniques to ensure consistent quality. The choice of solvents, temperature control, and reaction time are critical factors in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH₃) and dimethyl sulfoxide (DMSO).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: Biologically, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide has shown potential as a bioactive molecule. It can interact with biological targets, influencing cellular processes and pathways.

Medicine: In medicine, this compound has been explored for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, and anticancer activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.

Comparison with Similar Compounds

  • Fluorinated Pyrazoles: These compounds share the fluorophenyl group and exhibit similar biological activities.

  • Oxadiazole Derivatives: Other oxadiazole-containing compounds have been studied for their therapeutic potential.

  • Piperidine Carboxamides: Compounds with similar piperidine and carboxamide groups are used in various chemical and biological applications.

Uniqueness: N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide stands out due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its unique structure makes it a valuable tool in research and industry.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O4S/c1-25(22,23)20-8-6-10(7-9-20)13(21)17-15-19-18-14(24-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLIGMVPVGDDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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